Capravirine
Overview
Description
Capravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for its potential use in treating human immunodeficiency virus (HIV) infections. It is known for its unique resistance profile, requiring multiple mutations in HIV-1 to develop resistance . Despite its promising initial studies, development was discontinued after phase II trials .
Preparation Methods
Capravirine is synthesized through a series of chemical reactions involving various reagents and conditionsThe final step involves the formation of the carbamate group
Chemical Reactions Analysis
Capravirine undergoes several types of chemical reactions, including:
Oxidation: this compound undergoes extensive oxygenation to form multiple metabolites.
Reduction: There is limited information on reduction reactions involving this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the dichlorophenyl and pyridyl groups.
Common reagents used in these reactions include various oxidizing agents and catalysts. The major products formed from these reactions are oxygenated metabolites .
Scientific Research Applications
Capravirine has been primarily studied for its antiviral properties, particularly against HIV-1. It demonstrated potent antiviral activity even in antiretroviral-experienced patients . Additionally, this compound’s unique resistance profile makes it a valuable compound for studying HIV resistance mechanisms and developing new NNRTIs .
Mechanism of Action
Capravirine functions by inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication . The compound forms an extensive hydrogen-bond network with the reverse transcriptase main chain, which is unlikely to be disrupted by simple side-chain mutations .
Comparison with Similar Compounds
Capravirine is structurally distinct from other NNRTIs such as nevirapine and delavirdine. It forms a more extensive hydrogen-bond network with the reverse transcriptase enzyme, which contributes to its unique resistance profile . Similar compounds include:
Nevirapine: Another NNRTI with a different resistance profile.
Delavirdine: An NNRTI with a similar mechanism of action but different structural properties.
Efavirenz: An NNRTI known for its potent antiviral activity but different resistance mechanisms.
This compound’s uniqueness lies in its ability to maintain activity against HIV-1 strains with common NNRTI-associated mutations .
Properties
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXCVAGCMNFUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170689 | |
Record name | Capravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178979-85-6 | |
Record name | Capravirine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178979-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capravirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178979856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08502 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Capravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPRAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHC779598X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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